molecular formula C14H13BrO B113425 1-(Benzyloxy)-4-(bromomethyl)benzene CAS No. 5544-60-5

1-(Benzyloxy)-4-(bromomethyl)benzene

Cat. No.: B113425
CAS No.: 5544-60-5
M. Wt: 277.16 g/mol
InChI Key: KHZAFUOYPXXJKO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(bromomethyl)benzene, with the chemical formula C14H13BrO, is an organic compound known for its applications in organic synthesis. This compound is characterized by its benzyl and bromine functional groups and appears as a white solid .

Chemical Reactions Analysis

1-(Benzyloxy)-4-(bromomethyl)benzene undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)benzene involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various synthetic transformations and as a building block in organic synthesis .

Comparison with Similar Compounds

1-(Benzyloxy)-4-(bromomethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which is a better leaving group in substitution reactions.

Properties

IUPAC Name

1-(bromomethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAFUOYPXXJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440850
Record name 4-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-60-5
Record name 4-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-4-(bromomethyl)benzene
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Synthesis routes and methods I

Procedure details

To a cold suspension of 4-benzyloxybenzyl alcohol 9-1 (21.4 g, 0.10 mol) in ether (250 ml) was added phosphorus tribromide (10.8 g, 40 mmol) as in Example 7. Recovered 27.2 g of white solid which was recrystallized from hexane (200 ml). Obtained pure bromide 9-2.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (4-(benzyloxy)phenyl)methanol (21.4 g, 100 mmol) in diethyl ether (250 mL) at 0° C. was added phosphorous tribromide (10.8 g, 40 mmol) and stirred at 0° C. for minutes and at room temperature for 3 hours. The reaction was quenched with water and the layers were separated. The organic layer was washed with water (2×400 mL), saturated sodium bicarbonate (2×400 mL), and brine. The ether layer was dried over sodium sulfate, filtered and concentrated in vacuo to afford 1-(benzyloxy)-4-(bromomethyl)benzene (746).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 4-benzyloxybenzyl alcohol (8.1 g, 37.8 mmol) in dichloromethane (160 mL) was added N-bromosuccinimide (7.4 g, 41.6 mmol) followed by portionwise addition of triphenylphosphine (10.9 g, 41.6 mmol). The reaction mixture was stirred at room temperature for 5 minutes, and was then concentrated in vacuo. Purification by flash chromatography, eluting with 80:20 hexanes/ethyl acetate, provided 9.7 g (92%) of 1 as a white solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods IV

Procedure details

A mixture of (4-(benzyloxy)phenyl)methanol (2.14 g) and lithium bromide (1.0 g) in N,N-dimethylformamide (20 mL) was cooled to 0° C. To this solution was added PBr3 (1.0 mL). The solution was stirred at room temperature for 2 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate, twice. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel eluting with 5% ethyl acetate in hexanes to provide the title compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Benzyloxybenzyl bromide in the synthesis of (+)-Piscidic Acid and Cimicifugic Acid L?

A: In the synthesis of (+)-Piscidic Acid and Cimicifugic Acid L, 4-Benzyloxybenzyl bromide serves as an alkylating agent. [] It reacts with the lithium enolate of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate in a crucial step to introduce two new stereogenic centers. This alkylation reaction proceeds with high stereoselectivity, a key factor in successfully synthesizing these complex natural products.

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